4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(morpholine-4-sulfonyl)benzoate
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Overview
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(morpholine-4-sulfonyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyran ring, a pyrimidine moiety, and a benzoate group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(morpholine-4-sulfonyl)benzoate involves multiple steps. One common method includes the reaction of pyrimidine-2-thiol with a suitable aldehyde to form the corresponding thioether. This intermediate is then subjected to cyclization to form the pyran ring. The final step involves the esterification of the pyran derivative with 4-(morpholine-4-sulfonyl)benzoic acid under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(morpholine-4-sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(morpholine-4-sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets. For instance, it has been identified as a functional antagonist of the apelin (APJ) receptor, which plays a critical role in cardiovascular homeostasis . The compound binds to the receptor, inhibiting its activity and thereby modulating various physiological pathways.
Comparison with Similar Compounds
Similar Compounds
4-oxo-6-[(pyrimidin-2-ylthio)methyl]-4H-pyran-3-yl 4-nitrobenzoate: Another pyran derivative with a pyrimidine moiety, but with a nitrobenzoate group instead of a morpholine-sulfonyl benzoate.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: A related compound with a pyrimidine and a thioether group.
Uniqueness
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-(morpholine-4-sulfonyl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to act as a functional antagonist of the apelin (APJ) receptor distinguishes it from other similar compounds .
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c25-18-12-16(14-32-21-22-6-1-7-23-21)30-13-19(18)31-20(26)15-2-4-17(5-3-15)33(27,28)24-8-10-29-11-9-24/h1-7,12-13H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUXECKCTXXIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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